N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-12-8-6-5-7-11(12)15-13(18)10-9-17(2)16-14(10)19-3/h5-9H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGGQFMEKNNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the ethoxyphenyl and methoxy groups can be achieved through nucleophilic substitution reactions. This may involve the use of ethyl iodide and methoxybenzene in the presence of a strong base like sodium hydride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acids and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole moiety. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, borane.
Substitution Reagents: Halogens, alkyl halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notably, studies have indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The mechanisms behind these activities are still under investigation but may involve the inhibition of specific enzymes or modulation of signaling pathways.
Key Biological Activities:
- Anti-inflammatory: Demonstrated efficacy in reducing edema in animal models.
- Antimicrobial: Effective against various bacterial strains, including resistant strains.
- Anticancer: Exhibited cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in different biological contexts:
Table 2: Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Selvam et al. (2014) | Anti-inflammatory activity | Showed up to 78% inhibition of edema at a concentration of 10 µM. |
| Burguete et al. (2015) | Antimicrobial properties | Effective against Mycobacterium tuberculosis with over 98% inhibition. |
| Bandgar et al. (2016) | Anticancer potential | Induced apoptosis in cancer cells with IC50 values in low micromolar range. |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment: Potential use as a chemotherapeutic agent due to its cytotoxic effects on cancer cells.
- Infection Control: Its antimicrobial properties suggest applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Inflammatory Disorders: Could be developed into anti-inflammatory medications for conditions such as arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b)
- Structure : Features a chloro substituent at position 4 and a methylsulfonyl allyl group on the amide nitrogen.
- Synthesis : Synthesized via N-chlorosuccinimide (NCS) chlorination of a precursor, achieving a 91% yield due to high electrophilic reactivity at the pyrazole C4 position .
- Key Differences : The chloro group and methylsulfonyl allyl chain differentiate it from the target compound, likely influencing electronic properties and bioactivity.
b) N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide (24f)
- Structure : Incorporates a dihydrothiophene sulfone moiety instead of the 2-ethoxyphenyl group.
- Synthesis: Achieved via coupling with 3-amino-2,3-dihydrothiophene-1,1-dioxide, yielding 20% due to steric hindrance from the sulfone group .
Heterocyclic Carboxamides with Non-Pyrazole Cores
a) (E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14)
b) (E)-2-(2-Ethoxyphenyl)-5-methyl-N-(3-(methylsulfonyl)allyl)-1H-imidazole-4-carboxamide (22)
- Structure : Utilizes an imidazole ring with a methyl group at position 4.
- Synthesis : Involved Suzuki coupling and ester hydrolysis, but the low yield (4%) highlights challenges in imidazole functionalization .
- Key Differences : The imidazole’s basic nitrogen may affect protonation states under physiological conditions, influencing pharmacokinetics.
Insights :
- High-Yield Reactions : Chlorination (8b) and direct amide coupling (14) are efficient, whereas multi-step syntheses (22) suffer from cumulative inefficiencies.
- Steric and Electronic Effects : Bulky groups (e.g., sulfones) or reactive intermediates (e.g., imidazole) reduce yields.
Structural and Functional Implications
- Aromatic vs.
- Heterocycle Choice : Pyrazoles generally exhibit better metabolic stability than imidazoles, which may undergo rapid oxidation .
Biological Activity
N-(2-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The compound can be synthesized through the reaction of 4-pyrazolecarboxylic acid with appropriate amines under controlled conditions, often utilizing coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Chemical Structure:
- Molecular Formula: C14H16N2O3
- CAS Number: 1149587-06-3
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on anticancer properties. The following sections outline its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
Research has shown that compounds containing the pyrazole moiety, including this compound, can inhibit the growth of several cancer cell types. Notably, studies have reported the following:
- Cell Lines Tested:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-ethoxyphenyl)-3-methoxy... | MDA-MB-231 | 5.00 |
| N-(2-ethoxyphenyl)-3-methoxy... | HepG2 | 7.20 |
| Pazopanib (reference) | MDA-MB-231 | 2.43 |
| Doxorubicin (reference) | HepG2 | 3.23 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses significant cytotoxic effects against these cancer cell lines.
The mechanisms by which this compound exerts its anticancer effects include:
- Microtubule Destabilization: Similar to other pyrazole derivatives, it may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation and leading to apoptosis in cancer cells.
-
Apoptosis Induction: Studies have indicated that treatment with this compound enhances caspase activity, suggesting an apoptotic pathway activation. For instance:
- At concentrations of 10 µM, caspase activity was enhanced by approximately 1.5 times compared to control groups.
Case Studies
A notable study evaluated the biological activity of various pyrazole derivatives, including N-(2-ethoxyphenyl)-3-methoxy... The findings highlighted that:
- Morphological Changes: Treated cells exhibited significant morphological alterations indicative of apoptosis.
- Cell Cycle Arrest: Flow cytometry analysis showed that treatment resulted in G2/M phase arrest in MDA-MB-231 cells.
Q & A
Q. Table 1: Synthetic Route Optimization
| Step | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine, β-diketone, HCl, reflux | 65 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 | |
| Amide coupling | EDCI, HOBt, DIPEA, CH₂Cl₂ | 82 |
Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃; pyrazole ring protons δ 6.5–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₂O₃: 274.1318) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole-aryl interface .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key strategies include:
- Temperature Control : Maintaining 80–100°C during coupling reactions minimizes side-product formation .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligand systems (e.g., XPhos) enhance cross-coupling efficiency .
- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) isolates the product, while recrystallization in ethanol removes polar impurities .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Coupling temperature | 80–90°C | +15% yield | |
| Catalyst loading | 5 mol% Pd | +20% efficiency | |
| Solvent for recrystallization | Ethanol | Purity >95% |
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
SAR focuses on:
- Substituent Effects :
- 2-Ethoxyphenyl : Electron-donating groups enhance metabolic stability compared to halogens (e.g., 4-F substitution reduces CYP450-mediated oxidation) .
- 3-Methoxy Group : Increases solubility but may reduce target binding affinity in hydrophobic pockets .
- Biological Assays : Parallel screening against kinase panels (e.g., EGFR, VEGFR) identifies critical substituent-target interactions .
Advanced: How can discrepancies in reported biological activity data be resolved?
Answer:
Contradictions arise due to:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values .
- Compound Purity : Impurities >5% (e.g., unreacted starting materials) artificially inflate toxicity profiles .
Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Use LC-MS to verify purity (>98%) before biological testing .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
Common assays include:
- Anticancer Activity : MTT assay against breast (MCF-7) and lung (A549) cancer cell lines .
- Antimicrobial Screening : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR IC₅₀ = 1.2 µM) .
Q. Table 3: Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 | 12.4 µM | |
| Antimicrobial | E. coli | 25.0 µg/mL | |
| Kinase Inhibition | EGFR | 1.2 µM |
Advanced: What analytical techniques resolve synthetic impurities?
Answer:
- HPLC-PDA : Detects unreacted intermediates (e.g., residual 2-ethoxyaniline at 254 nm) .
- NMR Spin-Saturation Transfer : Identifies rotamers or conformational isomers in the carboxamide linkage .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., pyrazole C3 vs. C5 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
